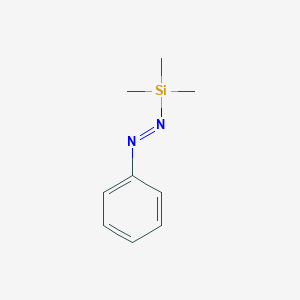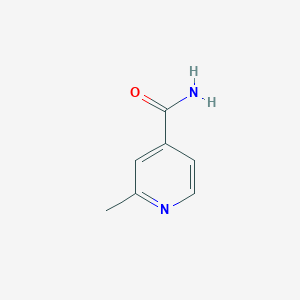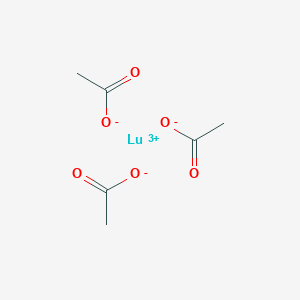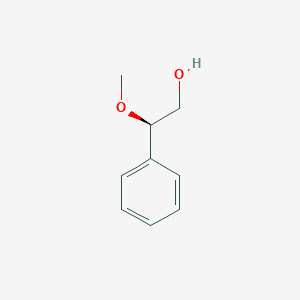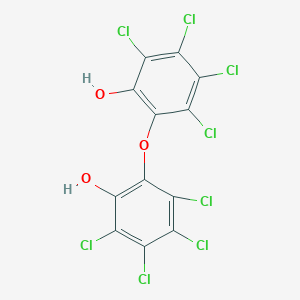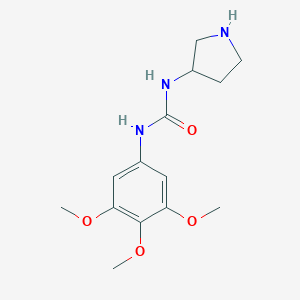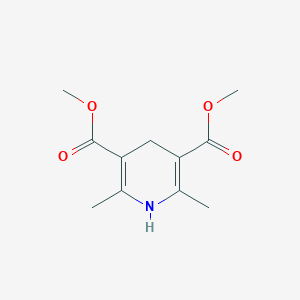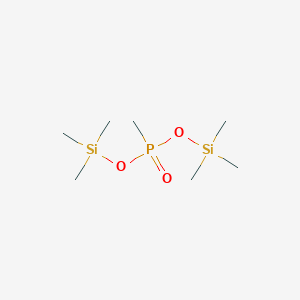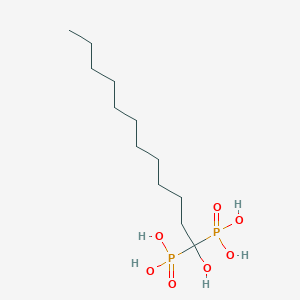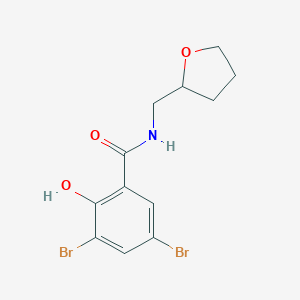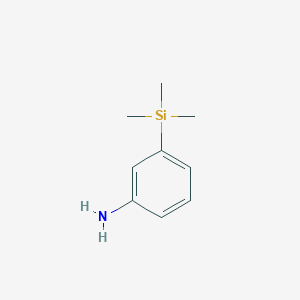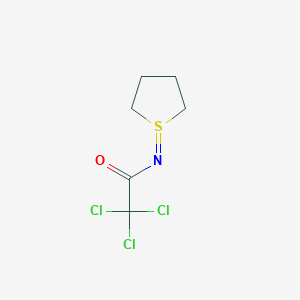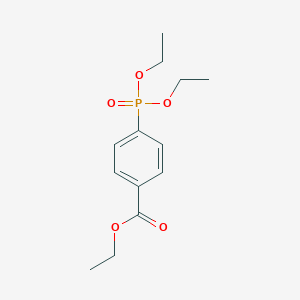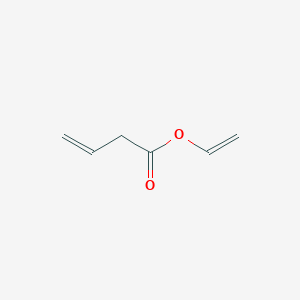
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate, also known as DAPC, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. DAPC is a derivative of the anthracycline antibiotic doxorubicin and has been shown to have unique properties that make it a promising tool for studying various biological processes.
作用機序
The mechanism of action of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is not fully understood, but it is thought to bind to DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have a higher binding affinity for DNA than doxorubicin, which is a well-known intercalating agent. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate allows it to bind to DNA in a different way than other intercalating agents, making it a valuable tool for studying DNA structure and dynamics.
生化学的および生理学的効果
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, and further research is needed to fully understand its potential effects on living organisms.
実験室実験の利点と制限
One of the main advantages of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its high binding affinity for DNA. This makes it a valuable tool for studying DNA structure and dynamics. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.
One limitation of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, so its potential effects on living organisms are not well-understood.
将来の方向性
There are several potential future directions for research involving 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. One area of interest is the development of new fluorescent probes based on the structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. These probes could be used to study a variety of biological processes, including protein-DNA interactions and DNA damage.
Another potential future direction is the use of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in drug delivery systems. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used to design targeted drug delivery systems that specifically target cancer cells. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used in combination with other drugs to enhance their efficacy.
Conclusion
In conclusion, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is a synthetic compound that has been extensively studied for its potential use in scientific research applications. Its high binding affinity for DNA and unique structure make it a valuable tool for studying DNA structure and dynamics. While further research is needed to fully understand its potential effects on living organisms, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has the potential to be a valuable tool in a variety of scientific research settings.
合成法
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate can be synthesized through a multi-step process starting with the reaction of doxorubicin with 4-(phenylamino)phenol to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to produce 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. The synthesis of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been well-established and can be performed in a laboratory setting with relative ease.
科学的研究の応用
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been studied extensively for its potential use in scientific research applications. One of the most promising applications of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is its use as a fluorescent probe for studying DNA structure and dynamics. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to bind specifically to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions and DNA damage.
特性
CAS番号 |
16618-09-0 |
|---|---|
製品名 |
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate |
分子式 |
C23H18N2O7 |
分子量 |
434.4 g/mol |
IUPAC名 |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H18N2O7/c1-2-31-23(30)32-11-5-3-10(4-6-11)12-9-14(25)17-19(20(12)27)22(29)16-13(24)7-8-15(26)18(16)21(17)28/h3-9,26-27H,2,24-25H2,1H3 |
InChIキー |
YVTLJQCBKZMKOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
正規SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
その他のCAS番号 |
16618-09-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



